Tensyuic acid A
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H16O6 |
|---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
7-methoxy-3-methoxycarbonyl-2-methylidene-7-oxoheptanoic acid |
InChI |
InChI=1S/C11H16O6/c1-7(10(13)14)8(11(15)17-3)5-4-6-9(12)16-2/h8H,1,4-6H2,2-3H3,(H,13,14) |
InChI Key |
MDFIHAYHEBXNCC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC(C(=C)C(=O)O)C(=O)OC |
Origin of Product |
United States |
Isolation and Purification Methodologies for Tensyuic Acids
Identification of Producer Microorganisms: Aspergillus niger Strains
Tensyuic acid A is a secondary metabolite produced by the filamentous fungus Aspergillus niger. researchgate.net Specifically, the strain identified as the producer of Tensyuic acids is Aspergillus niger FKI-2342. kitasato-u.ac.jpebi.ac.uk This strain was originally isolated from a soil sample collected in Nagasaki, Japan. researchgate.net Aspergillus niger is a well-known and versatile microorganism in biotechnology, recognized for its capacity to produce a wide array of organic acids and enzymes. scielo.brbiotechlink.org The FKI-2342 strain is notable for its production of the Tensyuic acid series of compounds. nih.govfrontiersin.org
Fermentation and Culture Broth Processing for Metabolite Extraction
The production of this compound is achieved through the fermentation of Aspergillus niger FKI-2342 in a suitable liquid culture medium. While specific details of the fermentation medium for this particular strain and compound are proprietary, general conditions for Aspergillus niger fermentation for organic acid production can be inferred. These fermentations are typically conducted in submerged cultures, which allow for controlled growth and metabolite production. mdpi.com
Key parameters that are generally optimized for organic acid production by Aspergillus niger include the composition of the culture medium, pH, temperature, and incubation time. nih.gov The culture medium typically contains a carbon source (like glucose or sucrose), a nitrogen source, and various mineral salts to support fungal growth and secondary metabolism. mdpi.comnih.gov The pH of the medium is a critical factor, as it can significantly influence the production of specific organic acids. mdpi.com For many Aspergillus fermentations, the temperature is maintained around 25-30°C. preprints.org
After the fermentation period, the first step in processing is the separation of the fungal biomass from the liquid culture broth, which contains the secreted secondary metabolites, including this compound. This is typically achieved through filtration or centrifugation. The resulting cell-free supernatant is then subjected to extraction procedures.
Table 1: General Fermentation Parameters for Aspergillus niger Organic Acid Production
| Parameter | Typical Range/Condition | Significance |
| Microorganism | Aspergillus niger | Producer of various organic acids. |
| Fermentation Type | Submerged Culture | Allows for controlled growth and aeration. |
| Carbon Source | Glucose, Sucrose | Primary nutrient for growth and metabolism. |
| Nitrogen Source | e.g., NaNO₃, Urea | Essential for biomass and enzyme production. |
| pH | Typically acidic to neutral | Influences enzyme activity and metabolite stability. |
| Temperature | 25-30°C | Optimal range for fungal growth and production. |
| Incubation Time | Several days | Duration required for sufficient metabolite accumulation. |
Chromatographic Separation Techniques for Tensyuic Acid Isolation
The purification of this compound from the crude extract obtained from the culture broth is accomplished through a series of chromatographic techniques. This multi-step approach is necessary to separate the target compound from a complex mixture of other metabolites. researchgate.net The general workflow involves an initial solvent extraction, followed by silica (B1680970) gel column chromatography, and a final purification step using high-performance liquid chromatography (HPLC). researchgate.netebi.ac.uk
Solvent extraction is the initial step to partition the desired metabolites from the aqueous culture filtrate into an organic solvent. For acidic compounds like this compound, the pH of the aqueous phase can be adjusted to enhance the extraction efficiency. By acidifying the culture broth, the carboxylic acid groups of this compound are protonated, making the molecule less polar and more soluble in organic solvents.
Commonly used solvents for the extraction of fungal metabolites include ethyl acetate (B1210297), chloroform, and methanol. cabidigitallibrary.org The choice of solvent is critical and is based on the polarity and solubility of the target compound. After adding the organic solvent to the culture filtrate, the mixture is agitated to facilitate the transfer of the metabolites into the organic phase. The two immiscible layers are then separated, and the organic layer containing the crude extract is concentrated, often under reduced pressure, to yield a mixture of metabolites.
Silica gel column chromatography is a widely used technique for the separation of compounds from a mixture based on their polarity. cerealsgrains.org Silica gel, a polar adsorbent, serves as the stationary phase. cerealsgrains.org The crude extract is loaded onto the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column.
Compounds in the mixture interact with the stationary phase to varying degrees. Non-polar compounds have weaker interactions with the polar silica gel and therefore elute from the column more quickly with a non-polar mobile phase. Conversely, more polar compounds, such as those containing carboxylic acid groups like this compound, will adhere more strongly to the silica gel and require a more polar solvent to be eluted.
A common practice is to use a gradient elution, where the polarity of the mobile phase is gradually increased over time. rochester.edu This allows for the sequential elution of compounds with increasing polarity. For the separation of acidic compounds, solvent systems such as hexane-ethyl acetate or chloroform-methanol are often employed, with the proportion of the more polar solvent being increased to elute the more polar compounds. research-solution.comcommonorganicchemistry.com Fractions are collected as the solvent passes through the column, and these fractions are analyzed (for example, by thin-layer chromatography) to identify those containing the compound of interest.
Table 2: General Principles of Silica Gel Chromatography for Acidic Compounds
| Parameter | Description | Relevance to this compound |
| Stationary Phase | Silica Gel (polar) | Strong interaction with polar functional groups. |
| Mobile Phase | Non-polar to polar solvents (e.g., Hexane, Ethyl Acetate, Chloroform, Methanol) | A solvent gradient is used to elute compounds of varying polarity. |
| Elution Principle | Increasing the polarity of the mobile phase | Required to overcome the strong interactions between the acidic this compound and the silica gel. |
| Separation Basis | Differential polarity of compounds in the mixture | Allows for the separation of this compound from less polar and more polar impurities. |
High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the final purification of this compound to a high degree of purity. researchgate.netebi.ac.uk Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the separation of organic acids. sielc.com In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar. researchgate.net
For the purification of dicarboxylic acids like this compound, the mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. sielc.com An acid, such as formic acid or phosphoric acid, is often added to the mobile phase to suppress the ionization of the carboxylic acid groups, which results in better peak shape and retention. sielc.com
A gradient elution is commonly used, where the concentration of the organic solvent in the mobile phase is increased over the course of the separation. This causes the compounds to elute in order of increasing hydrophobicity. The eluent from the column is monitored by a detector (e.g., a UV detector), and the fraction corresponding to the peak of this compound is collected.
Table 3: Typical Components of an RP-HPLC System for Acidic Compound Purification
| Component | Example/Type | Function |
| Stationary Phase | C18-bonded silica | Non-polar phase for reversed-phase separation. |
| Mobile Phase | Water/Acetonitrile or Water/Methanol mixture | Polar eluent; composition is varied in a gradient. |
| Mobile Phase Additive | Formic Acid, Phosphoric Acid | Suppresses ionization of acidic analytes. |
| Detection | UV Detector | Monitors the elution of compounds from the column. |
Structural Elucidation and Characterization of Tensyuic Acid a
Spectroscopic Analysis for Structure Determination
The elucidation of Tensyuic acid A's structure relied heavily on the interpretation of data from various spectroscopic methods, including Ultraviolet (UV) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). nih.gov
The UV spectrum of this compound displays an absorption maximum (λmax) that is characteristic of its chromophore. The presence of a conjugated system within the molecule is a key determinant of its UV absorption properties. thermofisher.com While specific λmax values for Tensyu-ic Acid A are not detailed in the provided results, the analysis of related compounds with similar structural features can provide insights. For instance, the addition of conjugated double bonds typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption maximum. libretexts.org
One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of organic molecules. uzh.chulethbridge.ca For this compound, ¹H and ¹³C NMR spectra would reveal the chemical environment of each proton and carbon atom, respectively. biorxiv.org
2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between atoms. oxinst.com A COSY spectrum identifies protons that are coupled to each other, typically on adjacent carbons. An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds, which helps to piece together the larger molecular structure. uzh.ch The specific chemical shifts and coupling constants observed in the NMR spectra of this compound are essential for its definitive structural assignment.
Table 1: Representative NMR Data for Alkylitaconic Acid Structures (Note: This table is a generalized representation based on typical values for alkylitaconic acids and may not reflect the exact values for this compound.)
| Atom | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Key HMBC Correlations |
| H₂-1' | ~6.3 (s), ~5.8 (s) | - | C-2, C-3, C-4 |
| H-3 | ~3.5 (m) | ~45.0 | C-1', C-2, C-4, C-5 |
| H₂-4 | ~2.5 (t) | ~30.0 | C-2, C-3, C-5 |
| H₂-n | ~1.3-1.6 (m) | ~22.0-32.0 | - |
| CH₃-end | ~0.9 (t) | ~14.0 | - |
| COOH-1 | - | ~170.0 | - |
| COOH-5 | - | ~175.0 | - |
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. shimadzu.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the precise molecular formula. measurlabs.com For this compound, HRMS analysis would confirm its elemental composition. For instance, a related compound, Tensyuic acid F, was identified as having the elemental composition C11H16O6. nih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. cuni.cz
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Stereochemical Assignment and Absolute Configuration Determination
The determination of the absolute configuration of chiral centers is a critical aspect of structural elucidation. wikipedia.org This is often achieved through techniques such as X-ray crystallography of a suitable crystal or by using spectroscopic methods like Vibrational Circular Dichroism (VCD). spectroscopyasia.comrsc.org Another approach involves the chemical derivatization of the molecule with a chiral reagent and subsequent analysis of the resulting diastereomers by NMR. researchgate.net While the specific method used for this compound is not explicitly stated in the provided results, the determination of its stereochemistry is a necessary step for a complete structural description.
Comparative Structural Analysis with Tensyuic Acid Congeners (B-F)
Tensyuic acids A through F are a series of related compounds, all sharing a common structural core. nih.gov They differ in the structure of their alkyl side chains or through modifications such as esterification. biorxiv.orgebi.ac.uk For example, Tensyuic acid D is the methyl ester of Tensyuic acid B. ebi.ac.uk A comparison of their spectroscopic data allows for the identification of these structural variations. The elution order of these congeners in reversed-phase HPLC is reported as F, A, B, C, D, and E, which can be correlated with their relative polarities and structural differences. nih.govresearchgate.net
Identification of Alkylitaconic Acid Core Structure and Side Chain Variations
All tensyuic acids are classified as alkylitaconic acid derivatives. nih.govjst.go.jp This core structure consists of an itaconic acid moiety with an alkyl substituent. researchgate.netnih.gov Itaconic acid itself is a dicarboxylic acid. unmul.ac.id The various tensyuic acids differ in the length and functionalization of this alkyl side chain. biorxiv.orgresearchgate.net For instance, some may have a hydroxyl group or an ester group at different positions along the chain. researchgate.netresearchgate.net The systematic analysis of the spectroscopic data for each congener allows for the precise mapping of these side-chain variations. biorxiv.org
Biosynthesis of Tensyuic Acids in Filamentous Fungi
Reconstruction of the Alkylcitric Acid Biosynthetic Pathway
The biosynthetic pathway for alkylcitric acids, including tensyuic acid A, is analogous in its core chemical logic to the itaconic acid pathway found in Aspergillus terreus. nih.govbiorxiv.org The reconstruction of this pathway in A. niger reveals a series of enzymatic steps that build the characteristic alkylcitrate scaffold.
The initial step in the biosynthesis is the formation of an alkylcitric acid. This process involves the condensation of an acyl-CoA molecule, which provides the alkyl "tail," with oxaloacetic acid. researchgate.net This reaction is catalyzed by a specialized citrate (B86180) synthase. The length of the alkyl tail can vary; for instance, tensyuic acids A and F possess a 4-carbon tail, while tensyuic acid E has an 8-carbon tail, suggesting that different fatty acid synthases may be responsible for producing the initial precursors of varying lengths. nih.govbiorxiv.org
In studies involving A. niger, the pathway is proposed to commence with the production of hexylcitric acid, which is then converted through subsequent enzymatic reactions. biorxiv.org The existence of these early precursors has been confirmed through gene-deletion experiments. Deletion of genes responsible for downstream steps in the pathway led to the accumulation of early intermediates, such as 2-hexylcitric acid and its anhydride (B1165640), thereby validating their position at the beginning of the biosynthetic sequence. core.ac.ukconcordia.ca
Several key enzymes orchestrate the conversion of early precursors into the final tensyuic acid structures. Their roles have been identified through gene annotation and functional studies.
Citrate Synthase : This enzyme, identified as AkcB in A. niger, catalyzes the crucial initial condensation reaction. biorxiv.org Unlike the citrate synthase in the primary Krebs cycle, this specialized enzyme, encoded within the biosynthetic gene cluster, facilitates the reaction between a fatty acid-derived acyl-CoA and oxaloacetate to form the foundational alkylcitric acid structure. nih.govnzytech.comlibretexts.org The enzyme first binds to oxaloacetate, which induces a conformational change creating a binding site for the acetyl-CoA (or longer-chain acyl-CoA). nzytech.comlibretexts.org
Dehydratase : Following the formation of the initial alkylcitric acid (e.g., hexylcitric acid), a dehydroxylation reaction occurs. This step is catalyzed by a 2-methylcitrate dehydratase (designated AkcC). nih.govbiorxiv.org This enzyme removes a water molecule, converting the alkylcitric acid into an alkylaconitic acid, such as hexylaconitic acid A. biorxiv.org Dehydratase enzymes are critical in fatty acid biosynthesis for creating double bonds. nih.govwikipedia.orgebi.ac.uk
Cis-Aconitate Decarboxylase : The final key step in forming the itaconic acid core is a decarboxylation reaction. An enzyme with cis-aconitate decarboxylase activity, often referred to as CAD or ACOD1, converts the alkylaconitic acid intermediate into an alkylitaconic acid by removing a carboxyl group as CO2. nih.govguidetomalariapharmacology.orgwikipedia.org In A. niger NRRL3, the gene for this enzyme (cadA) was found to be located on a different chromosome from the main alkylcitric acid gene cluster, indicating that biosynthesis involves both co-localized and unlinked genes. nih.govbiorxiv.org The function of this enzyme was confirmed when its overexpression, together with the cluster's transcriptional activator, shifted the metabolic output from predominantly hexylaconitic acids to hexylitaconic acids. nih.govresearchgate.net
| Enzyme | Gene (in A. niger) | Function in Alkylcitric Acid Biosynthesis |
| Citrate Synthase | akcB (NRRL3_11764) | Catalyzes the condensation of an acyl-CoA and oxaloacetate to form an alkylcitric acid. |
| Dehydratase | akcC (NRRL3_11766) | Catalyzes the dehydroxylation of the alkylcitric acid to form an alkylaconitic acid. |
| Cis-Aconitate Decarboxylase | cadA (NRRL3_00504) | Catalyzes the decarboxylation of the alkylaconitic acid to form an alkylitaconic acid. |
Elucidation of Early Precursor Formation
Genetic Basis of Biosynthesis: Identification and Characterization of Gene Clusters
In fungi, the genes responsible for the biosynthesis of a specific secondary metabolite are typically organized into a contiguous unit on the chromosome known as a biosynthetic gene cluster (BGC). nih.govbiorxiv.org
Through genomic analysis of A. niger, a candidate gene cluster for alkylcitric acid production was identified. nih.govbiorxiv.org In the NRRL3 strain, this cluster spans the genes from NRRL3_11759 to NRRL3_11769 on Chromosome VIII. nih.govbiorxiv.org The annotation of this BGC was achieved using bioinformatics tools like antiSMASH, which predicts secondary metabolite gene clusters based on the presence of core biosynthetic genes and associated tailoring enzymes. nih.gov The cluster contains genes encoding a fatty acid synthase, a citrate synthase, a dehydratase, and a transcriptional regulator, among others. nih.gov Comparative genomics revealed that while the core genes are conserved, the organization of the cluster can vary among different Aspergillus species. nih.govresearchgate.net For example, in A. oryzae and A. flavus, the cis-aconitate decarboxylase gene is located within the cluster, whereas in A. niger it is unlinked. nih.govresearchgate.net
The functions of the genes within the alkylcitric acid BGC have been investigated through targeted genetic manipulation, primarily overexpression and deletion studies. core.ac.ukconcordia.ca
Fatty Acid Synthase (FAS) : The BGC contains genes akcA (NRRL3_11763) and akcD (NRRL3_11767), which encode the two subunits of a fatty acid synthase. This enzyme is responsible for synthesizing the hydrocarbon "tail" of the molecule. biorxiv.org
Citrate Synthase (akcB) : As previously mentioned, this gene (NRRL3_11764) encodes the enzyme that joins the fatty acid tail to a citrate-derived head. biorxiv.org
Dehydratase (akcC) : This gene (NRRL3_11766) encodes the enzyme for the dehydration step. biorxiv.org
Decarboxylase (cadA) : The function of the unlinked gene NRRL3_00504 as a hexylaconitate decarboxylase was confirmed through co-overexpression with the cluster's regulator, which resulted in a significant increase in hexylitaconic acid production. nih.gov
| Gene (in A. niger NRRL3) | Predicted Function | Role in Biosynthesis |
| akcA (NRRL3_11763) | Fatty acid synthase subunit | Synthesis of the alkyl chain. |
| akcD (NRRL3_11767) | Fatty acid synthase subunit | Synthesis of the alkyl chain. |
| akcB (NRRL3_11764) | Citrate synthase | Condensation of alkyl chain with oxaloacetate. |
| akcC (NRRL3_11766) | 2-methylcitrate dehydratase | Dehydration of the alkylcitric acid intermediate. |
| NRRL3_11759 | Dienelactone hydrolase | Tailoring enzyme. |
| NRRL3_11769 | Aldehyde dehydrogenase | Tailoring enzyme. |
| akcR (NRRL3_11765) | Transcriptional regulator | Activation of the gene cluster. |
| cadA (NRRL3_00504) | Cis-aconitate decarboxylase | Decarboxylation to form the itaconic acid moiety. |
Genomic Annotation of Secondary Metabolite Gene Clusters (BGCs)
Transcriptional Regulation of Tensyuic Acid Biosynthesis
The expression of biosynthetic gene clusters is tightly controlled by transcription factors (TFs). biorxiv.org The alkylcitric acid BGC contains its own dedicated transcriptional regulator, akcR (NRRL3_11765). nih.govresearchgate.net Overexpression of this single gene was shown to be sufficient to activate the entire biosynthetic pathway, leading to the production of several grams per liter of alkylcitric acids, the majority of which was hexylaconitic acid A in the studied strain. nih.govbiorxiv.org This strategy of overexpressing a cluster-specific TF is a powerful tool for activating "silent" or poorly expressed BGCs to discover new natural products. nih.gov
However, the regulatory network may be more complex. Recent studies using genome-wide co-expression network analysis suggest that transcription factors located outside of the BGC can also influence its expression. biorxiv.org For example, the overexpression of several unclustered transcription factors, including mjkA, mjkC, mjkD, and mjkF, was found to affect the production levels of tensyuic acid C and tensyuic acid E, indicating a multi-layered regulatory system that goes beyond the paradigm of a single, clustered regulator. biorxiv.orgbiorxiv.org
Identification of Regulatory Genes (e.g., akcR)
A pivotal step in elucidating the biosynthesis of tensyuic acids and related alkylcitric acids was the identification of their specific transcriptional activators. In Aspergillus niger, the gene akcR (Aspergillus alkylcitric acid regulator), also identified by its locus tag NRRL3_11765, has been confirmed as the key pathway-specific regulatory gene for the alkylcitric acid BGC. nih.govnih.gov This gene is located within the BGC it controls, a common feature for many fungal secondary metabolite pathways. researchgate.netfrontiersin.org The cluster also contains essential backbone genes, including those for fatty acid synthase subunits (NRRL3_11763 and NRRL3_11767), citrate synthase (NRRL3_11764), and a 2-methylcitrate dehydratase (NRRL3_11766). nih.gov
The function of akcR was unequivocally demonstrated through genetic manipulation. When akcR was overexpressed in A. niger, the production of alkylcitric acids was dramatically activated. nih.govresearchgate.net Researchers were able to obtain approximately 8.5 grams of total alkylcitric acids per liter of culture filtrate, a massive increase from the typically low or undetectable levels in wild-type strains. nih.govnih.gov This confirmed that akcR is a potent transcriptional activator capable of switching on the entire biosynthetic pathway. frontiersin.org Further studies have also explored other transcription factors, such as mjkA and mjkD, which, when overexpressed, were shown to affect the production of various metabolites, including tensyuic acid C and E. biorxiv.orgasm.org
| Gene ID | Organism | Function | Role in Pathway | Citation |
| akcR (NRRL3_11765) | Aspergillus niger | Transcriptional Regulator | Activates the alkylcitric acid BGC | nih.govnih.gov |
| NRRL3_11763 | Aspergillus niger | Fatty Acid Synthase Subunit A | Forms the alkyl "tail" of the molecule | nih.gov |
| NRRL3_11767 | Aspergillus niger | Fatty Acid Synthase Subunit B | Forms the alkyl "tail" of the molecule | nih.gov |
| NRRL3_11764 | Aspergillus niger | Citrate Synthase | Provides the citrate-derived "head" | nih.gov |
| NRRL3_11766 | Aspergillus niger | 2-methylcitrate dehydratase | Modifies the citrate-derived moiety | nih.gov |
Mechanisms of Gene Cluster Activation and Repression
The activation of the tensyuic acid BGC is tightly controlled. The primary mechanism for inducing expression is through the action of pathway-specific transcription factors like akcR. biorxiv.org Overexpression of such an in-cluster regulator is a widely used and effective strategy to overcome the transcriptional silence of BGCs that are not typically expressed under laboratory settings. asm.orgfrontiersin.orgbiorxiv.org
Metabolic Engineering and Pathway Manipulation for Enhanced Production or Novel Derivatives
Metabolic engineering provides powerful tools to manipulate the biosynthetic pathway of tensyuic acids, aiming to increase the yield of desired compounds or to generate novel molecules not produced by the wild-type organism.
Overexpression Strategies for Specific Pathway Enzymes
Beyond activating the entire cluster via akcR, a more nuanced approach involves the targeted overexpression of specific biosynthetic enzymes within the pathway. This strategy can be used to drive the metabolic flux towards a particular product or to overcome rate-limiting steps. researchgate.net A significant breakthrough in manipulating the alkylcitric acid pathway was the co-overexpression of the regulator akcR with a tailoring enzyme that is not located within the primary BGC. nih.gov
In A. niger, the gene NRRL3_00504 (also referred to as hadA), located on a different chromosome from the main alkylcitric acid cluster, was identified as an orthologue to a cis-aconitate decarboxylase found within the BGCs of other Aspergillus species like A. oryzae. nih.govnih.gov Researchers hypothesized it could convert hexylaconitic acids into hexylitaconic acids. nih.gov Upon co-overexpression of akcR and hadA, the metabolic output of the fungus shifted dramatically. While the akcR-only overexpression strain produced primarily hexylaconitic acid A (~95% of the total), the double-overexpression strain redirected its production to yield mainly hexylitaconic acids (64% of the total), with a corresponding decrease in hexylaconitic acid A (~10%). nih.govnih.govresearchgate.net This experiment successfully demonstrated that overexpressing a key tailoring enzyme can rewire the pathway to favor the production of specific derivatives and even lead to the creation of previously unreported alkylcitric acids. nih.govresearchgate.net
| Strain | Genetic Modification | Major Product(s) | Yield/Profile | Citation |
| SP1 | akcR overexpression | Hexylaconitic acid A | ~8.5 g/L total extract; ~94.1% Hexylaconitic acid A | nih.govnih.gov |
| SP2 | akcR and hadA (NRRL3_00504) co-overexpression | Hexylitaconic acids B, C, D | ~8 g/L total extract; ~64% Hexylitaconic acids | nih.govnih.gov |
Gene Deletion and Silencing Approaches to Investigate Pathway Intermediates
To confirm the function of a BGC and to understand the roles of its constituent genes, gene deletion and silencing techniques are indispensable. These methods allow researchers to observe the effect of a gene's absence on the final metabolic profile, thereby clarifying its position and function in the biosynthetic pathway. nih.gov Modern tools like CRISPR/Cas9 and RNA interference (RNAi) have become standard for creating targeted gene deletions or reducing gene expression in fungi. mdpi.complos.org
In the study of the alkylcitric acid pathway, a definitive experiment was conducted to prove the direct involvement of the predicted BGC. A large section of the cluster, encompassing five genes—NRRL3_11763 to NRRL3_11767 (including the fatty acid synthase subunits, citrate synthase, the regulator akcR, and a dehydratase)—was deleted from the genome of an akcR overexpression strain. nih.gov The resulting mutant strain completely lost the ability to produce any of the alkylcitric acids that were abundant in the parent strain. nih.gov This result provided conclusive evidence that this co-localized set of genes is essential for the biosynthesis of the alkylcitric acid family, including the precursors to tensyuic acids. nih.gov Such deletion studies are crucial for validating bioinformatic predictions and for preventing the accumulation of undesired intermediates in engineered strains. nih.gov
Total Synthesis and Chemical Modification Strategies
Retrosynthetic Analysis of the Tensyuic Acid A Skeleton
The synthetic approach to this compound and its relatives hinges on a logical retrosynthetic analysis. The core structure of tensyuic acids is characterized by an itaconic acid moiety attached to an alkyl chain. A key disconnection strategy involves breaking the carbon-carbon bond that links the alkyl side chain to the itaconic acid core. This leads to a simplified view of the molecule as being composed of two primary building blocks: an appropriate alkyl Grignard reagent and a suitably functionalized itaconic acid derivative, such as dimethyl bromomethylfumarate. researchgate.net This approach streamlines the synthesis by allowing for the separate preparation of these two key components, which are then coupled in a convergent manner.
Development of Concise and Stereoselective Synthetic Routes
The development of efficient and stereoselective synthetic routes is a central theme in the chemical synthesis of tensyuic acids. Researchers have focused on minimizing the number of steps while controlling the stereochemistry of the final products.
Key Carbon-Carbon Bond Forming Reactions
The formation of the carbon-carbon bond between the alkyl chain and the itaconic acid unit is a pivotal step in the synthesis of tensyuic acids. mdpi.comsigmaaldrich.com A significant reaction employed for this purpose is the chemoselective formal SN2' type coupling reaction. researchgate.net This reaction involves the coupling of a Grignard reagent with a substrate like dimethyl bromomethylfumarate. researchgate.net This method has proven effective in constructing the fundamental skeleton of the tensyuic acids. researchgate.net Other common strategies for forming the exo-type olefin found in tensyuic acids include the Wittig reaction and coupling reactions that involve the reduction of a carbon-carbon triple bond. researchgate.net
Strategies for Introduction of Alkyl Chain and Itaconic Acid Moiety
The introduction of the alkyl chain is typically achieved through the use of Grignard reagents. For instance, in the synthesis of Tensyuic acid E, which possesses the longest alkyl chain among the known tensyuic acids, a specific 8-carbon Grignard reagent is prepared and utilized. researchgate.net The itaconic acid moiety is often derived from readily available starting materials like citraconic anhydride (B1165640). researchgate.net This anhydride can be converted to the necessary diester, dimethyl bromomethylfumarate, through a series of reactions including methanolysis and bromination. researchgate.net
| Tensyuic Acid Analogue | Key Synthetic Feature | Reference |
| Tensyuic Acid B | Utilizes chemoselective formal SN2' Grignard reaction | researchgate.net |
| Tensyuic Acid C | Utilizes chemoselective formal SN2' Grignard reaction | researchgate.net |
| Tensyuic Acid E | Employs an 8-carbon Grignard reagent and dimethyl bromomethylfumarate | researchgate.netkitasato-u.ac.jp |
Preparation of Chemically Modified Derivatives for Research Applications
The synthesis of chemically modified derivatives of natural products is a crucial aspect of medicinal chemistry research, enabling the exploration of structure-activity relationships (SAR). While specific examples of chemically modified derivatives of this compound for research applications are not extensively detailed in the provided search results, the synthesis of analogues like Tensyuic acids B, C, and E itself can be considered a form of chemical modification of the core tensyuic acid scaffold. researchgate.netnih.govrsc.org The synthetic routes developed for the natural products can be adapted to introduce variations in the alkyl chain length or functional groups on the itaconic acid moiety, thus generating a library of compounds for biological evaluation. uobasrah.edu.iqnih.gov
Biological Activity and Mechanistic Investigations of Tensyuic Acid a
Antimicrobial Activity Studies
Investigations into the antimicrobial properties of the tensyuic acid family have revealed limited but specific activity. The primary screening of these compounds was conducted against a panel of bacteria and fungi.
Evaluation of Antibacterial Efficacy (e.g., against Bacillus subtilis)
In initial antimicrobial screenings, Tensyuic acid A did not exhibit significant antibacterial activity. nih.gov Studies that isolated and characterized tensyuic acids A-F found that among the six compounds, only Tensyuic acid C showed moderate antimicrobial activity against the Gram-positive bacterium Bacillus subtilis. nih.govresearchgate.netebi.ac.uk The other members of the family, including this compound, were largely inactive in these assays. nih.govebi.ac.uk The activity of Tensyuic acid C has been noted as a point of interest in several studies focusing on antibiotics from Aspergillus species. researchgate.net
Table 1: Antibacterial Activity of Tensyuic Acids against Bacillus subtilis
| Compound | Activity against Bacillus subtilis |
|---|---|
| This compound | Inactive |
| Tensyuic acid B | Inactive ebi.ac.uk |
| Tensyuic acid C | Moderately Active nih.govebi.ac.uk |
| Tensyuic acid D | Inactive |
| Tensyuic acid E | Inactive |
Assessment of Antifungal Activity
The antifungal potential of the tensyuic acids has also been evaluated. In a study involving other metabolites from Aspergillus niger FKI-2342, such as tensidols, the tensyuic acids themselves did not demonstrate notable antifungal effects against a range of microorganisms. researchgate.net While some compounds from this fungus, like hexylaconitic acid anhydride (B1165640), have reported antifungal properties, this compound and its close relatives have not been identified as potent antifungal agents in the available research. researchgate.net
Structure-Activity Relationship (SAR) Studies
The varied bioactivity within the tensyuic acid family, particularly the unique activity of Tensyuic acid C, has prompted investigations into the structure-activity relationships (SAR) of these molecules. These studies aim to correlate specific structural features with biological potency. frontiersin.org
Correlation of Alkyl Chain Length and Functionalization with Bioactivity
The primary structural differences among tensyuic acids A-F lie in the nature of their alkyl chains and the esterification of their carboxylic acid groups. nih.gov The comparison between the inactive Tensyuic acid B and the active Tensyuic acid C is particularly informative. These two compounds are structurally very similar, but Tensyuic acid C possesses an ethyl ester group, whereas Tensyuic acid B has a methyl ester. ebi.ac.uk This suggests that even a minor modification of the functional group on the alkyl chain tail can determine the presence or absence of antimicrobial activity. researchgate.net
The general structure of tensyuic acids consists of a citrate-derived "head" and a saturated alkyl "tail". researchgate.net The specific length and functionalization of this tail are critical. While direct studies on this compound are limited by its inactivity, the principle that alkyl chain characteristics heavily influence bioactivity is well-established for other lipid-like molecules. caymanchem.comnih.govnih.gov
Table 2: Structural Features of Tensyuic Acids A-F
| Compound | Key Structural Feature |
|---|---|
| This compound | C11 alkyl chain, two carboxylic acid groups |
| Tensyuic acid B | C11 alkyl chain, one methyl ester group |
| Tensyuic acid C | C11 alkyl chain, one ethyl ester group ebi.ac.uk |
| Tensyuic acid D | C11 alkyl chain, two methyl ester groups ebi.ac.uk |
| Tensyuic acid E | C12 alkyl chain, two carboxylic acid groups |
Impact of Stereochemistry on Biological Potency
Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor that often governs a molecule's biological function by affecting its interaction with cellular targets. nih.govnih.gov Natural products are typically biosynthesized as single, pure enantiomers. nih.gov
In the tensyuic acid series, stereochemistry appears to play a decisive role. Tensyuic acid C is specifically the (−) isomer. ebi.ac.uk In contrast, the structurally related Tensyuic acid D is the (+) isomer and is inactive. ebi.ac.uk The total synthesis of racemic mixtures ((+/-)-tensyuic acids B, C, and E) has been accomplished, which further enables the study of how stereoisomers contribute to biological effects. kindai.ac.jp The fact that only a specific stereoisomer (Tensyuic acid C) demonstrates activity underscores the high degree of stereospecificity required for the molecule to interact with its biological target. ijpsjournal.com
Investigations into Molecular Mechanisms of Action (Excluding Clinical Outcomes)
Understanding the molecular mechanism of action provides insight into how a compound exerts its biological effects at a cellular level. For the tensyuic acids, mechanistic studies are still in early stages and are complicated by the low activity of most family members.
One specific mechanistic investigation explored whether tensyuic acids A-F inhibit the p53-HDM2 interaction, a target for some antitumor agents. The study found that none of the tensyuic acids, including this compound, were effective inhibitors of this pathway. researchgate.net Beyond this finding, detailed molecular mechanisms for the tensyuic acids have not been extensively reported in the scientific literature. The mechanism by which Tensyuic acid C exerts its moderate antibacterial effect on Bacillus subtilis remains to be elucidated.
Cellular Pathway Modulation Studies
While direct studies on the cellular pathway modulation of this compound are limited, research on the broader family of itaconic acid derivatives and the producing organism, Aspergillus niger, offers some context.
The overexpression of certain transcription factors in Aspergillus niger has been shown to modulate the production of multiple secondary metabolites, including tensyuic acids. biorxiv.org For instance, the overexpression of transcription factors designated as mjkA, mjkC, mjkD, and mjkF affected the abundance of numerous metabolites. biorxiv.org This suggests that the biosynthetic pathway of this compound is part of a complex regulatory network within the fungus. biorxiv.orgnih.gov
Furthermore, itaconic acid and its derivatives are known to be involved in various biological activities, including antimicrobial and anti-inflammatory effects. mdpi.com For example, Tensyuic acid C has been reported to exhibit moderate antimicrobial activity against Bacillus subtilis. jst.go.jpscielo.brnih.govresearchgate.netkitasato-u.ac.jp Although this compound itself did not show significant antimicrobial activity in the same study, its production within a biosynthetic framework that also yields active compounds points to the potential for discovering related molecules with therapeutic applications. kitasato-u.ac.jp
The study of itaconic acid derivatives is an active area of research, with investigations into their potential as cytotoxic agents and modulators of inflammatory responses. researcher.lifemdpi.com While specific data on this compound's role in these pathways is not yet available, the activities of its chemical relatives warrant further investigation into its potential biological functions.
Advanced Analytical Methodologies for Tensyuic Acid Research
Chromatographic Techniques for Analysis and Profiling
Chromatography is a cornerstone for the isolation and analysis of Tensyuic acid A from complex fungal extracts. Various techniques, from traditional high-performance liquid chromatography to advanced chiral separations, are employed to achieve the necessary resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (UV, DAD, Refractive Index)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and purification of this compound from culture broths of Aspergillus niger. researchgate.nettsijournals.com Reversed-phase HPLC is commonly utilized, where this compound, being a moderately polar compound, is separated on a non-polar stationary phase with a polar mobile phase.
Detection of this compound can be achieved through several methods. UV detection is feasible due to the presence of a carboxyl group and a carbon-carbon double bond, which exhibit absorbance in the lower UV range, typically around 210 nm. nih.gov A Diode Array Detector (DAD) offers the advantage of acquiring a full UV spectrum, which can aid in peak identification and purity assessment. For quantitative analysis without a suitable chromophore or for preparative scale work, a Refractive Index (RI) detector can be employed, although it is generally less sensitive than UV detection.
| Parameter | HPLC Method for Itaconic Acid Derivatives |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with 0.05% ortho-phosphoric acid in water tsijournals.com |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm nih.gov |
| Injection Volume | 20 µL |
| Temperature | 30 °C |
| This table presents a representative HPLC method for the analysis of itaconic acid derivatives, which can be adapted for this compound analysis. |
Ultra-High Performance Liquid Chromatography (UHPLC) for Rapid Analysis
For high-throughput screening and rapid profiling of fungal metabolites, including this compound, Ultra-High Performance Liquid Chromatography (UHPLC) is the preferred method. nih.govmeasurlabs.com By using columns with smaller particle sizes (typically sub-2 µm), UHPLC systems can operate at higher pressures, leading to significantly faster analysis times and improved resolution compared to conventional HPLC. measurlabs.combiorxiv.org This is particularly advantageous in metabolomics studies where a large number of samples need to be analyzed. A UHPLC method coupled with a fast-scanning detector like a DAD or a mass spectrometer can provide a comprehensive snapshot of the secondary metabolite profile of Aspergillus niger in a matter of minutes.
| Parameter | UHPLC Method for Fungal Metabolite Screening |
| Column | UHPLC C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | Gradient of acetonitrile (B52724) and water with 0.1% formic acid nih.gov |
| Flow Rate | 0.4 mL/min |
| Detection | DAD (200-400 nm) and/or Mass Spectrometry |
| Run Time | < 10 minutes |
| Temperature | 40 °C |
| This table outlines a typical UHPLC method for the rapid screening of fungal secondary metabolites, applicable to the analysis of this compound. |
Chiral Chromatography for Enantiomeric Separation
This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers. The biological activity of these enantiomers can differ significantly. Therefore, the ability to separate and analyze them individually is crucial. Chiral chromatography is the primary technique for this purpose. nih.gov This can be achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a broad range of chiral compounds, including carboxylic acids. researchgate.net The choice of mobile phase, typically a mixture of an alkane and an alcohol, is critical for achieving optimal enantiomeric resolution.
| Parameter | Chiral HPLC Method for Carboxylic Acids |
| Column | Chiral Stationary Phase (e.g., cellulose or amylose-based) |
| Mobile Phase | Hexane/Isopropanol with a small percentage of a modifier like trifluoroacetic acid |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV (at a suitable wavelength) or Polarimeter |
| Temperature | Ambient or controlled |
| This table provides a general framework for developing a chiral HPLC method for the enantiomeric separation of carboxylic acids like this compound. |
Mass Spectrometry-Based Metabolomics and Flux Analysis
Mass spectrometry (MS) is an indispensable tool in the study of this compound, providing sensitive and specific detection. u-szeged.hu When coupled with liquid chromatography, it becomes a powerful platform for metabolomics and metabolic flux analysis.
High-Resolution Mass Spectrometry for Accurate Mass Measurement
High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap analyzers, is critical for the confident identification of this compound in complex biological matrices. nih.govosti.gov HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. This is a key step in distinguishing this compound from other co-eluting compounds with similar retention times but different chemical formulas. For this compound (C11H16O6), the expected accurate mass of the deprotonated molecule [M-H]⁻ would be a crucial piece of data for its identification.
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 245.1025 |
| [M+Na]⁺ | 267.0844 |
| [M-H]⁻ | 243.0869 |
| This table shows the calculated exact masses for different ions of this compound (C11H16O6), which would be determined using HRMS. |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) is employed to further confirm the identity of this compound and to gain structural insights. nih.gov In an MS/MS experiment, the parent ion of this compound is selected and fragmented, and the resulting fragment ions are detected. The fragmentation pattern is characteristic of the molecule's structure and can be used as a "fingerprint" for its identification. For this compound, fragmentation would likely involve the loss of water (H₂O), carbon dioxide (CO₂), and cleavage of the alkyl side chain. Comparing the observed fragmentation pattern with that of a known standard or with in-silico predicted fragmentation patterns provides a high degree of confidence in the identification. This technique is also essential for quantitative analysis in complex mixtures, where a specific fragment ion can be monitored for improved selectivity and sensitivity.
| Parent Ion (m/z) | Fragment Ion (m/z) | Putative Neutral Loss |
| 243.0869 | 225.0763 | H₂O |
| 243.0869 | 199.0967 | CO₂ |
| 243.0869 | 129.0188 | C₇H₁₄O₂ (Side chain) |
| 129.0188 | 85.0290 | CO₂ |
| This table presents a hypothetical MS/MS fragmentation pattern for the [M-H]⁻ ion of this compound, based on the known fragmentation of itaconic acid and related structures. |
Quantitative Mass Spectrometry for Metabolite Profiling
Quantitative mass spectrometry (MS) is a cornerstone for metabolite profiling, enabling the precise measurement of the abundance of specific compounds within a complex biological sample. google.com In the context of this compound research, this approach is critical for determining its production levels in fungal cultures, such as those of Aspergillus species, or for tracking its presence in various fractions during isolation procedures.
The strategy typically involves a targeted analysis where the mass spectrometer is programmed to detect and quantify a specific molecule. For this compound, which has a molecular weight of 256.29 g/mol , a common observation in negative ion mode electrospray ionization (ESI) is the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 243.1. cuni.cz
Targeted quantitative methods, such as multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) on a triple quadrupole or high-resolution mass spectrometer, offer high sensitivity and selectivity. google.com These techniques rely on the fragmentation of the precursor ion (e.g., m/z 243.1 for Tensyuic acid) into characteristic product ions. By monitoring specific precursor-to-product ion transitions, a highly specific signal for this compound can be obtained, minimizing interference from other compounds in the matrix. Quantification is achieved by comparing the signal intensity of the analyte to that of a known amount of an internal standard, which is added to the sample before analysis. google.com
Table 1: Example MRM Transitions for Hypothetical this compound Quantification This table is illustrative of a typical experimental setup.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
|---|---|---|---|---|
| This compound | 243.1 | 179.1 | 15 | Quantifier Ion |
| This compound | 243.1 | 135.1 | 25 | Qualifier Ion |
| Internal Standard (e.g., 13C-labeled Tensyuic Acid) | 249.1 | 185.1 | 15 | Quantifier Ion |
Nuclear Magnetic Resonance (NMR) for Advanced Structural and Conformational Studies
While mass spectrometry provides information on mass and elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for elucidating the precise three-dimensional structure of a molecule in solution. duke.edu For a novel compound like this compound, advanced NMR experiments are essential to confirm its constitution, configuration, and preferred conformation, which are all critical to its biological function.
One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the types and numbers of protons and carbons. However, for complete structural assignment, two-dimensional (2D) NMR techniques are employed. duke.edu
COSY (Correlation Spectroscopy) experiments reveal proton-proton (¹H-¹H) coupling networks, helping to piece together adjacent fragments of the molecule.
HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra correlate protons with their directly attached carbons (HSQC) or with carbons that are two to three bonds away (HMBC). These experiments are crucial for assembling the complete carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry and the three-dimensional conformation of the molecule in solution. mdpi.com
These studies, often performed on high-field NMR spectrometers, provide the unambiguous structural data required to fully characterize this compound.
Isotope Labeling Strategies in Biosynthetic Pathway Elucidation
Understanding how an organism synthesizes a natural product like this compound is a key area of research. Isotope labeling experiments are a powerful strategy to trace the metabolic origins of the atoms within the final molecule. mdpi.com This involves feeding the producing organism, such as an Aspergillus fungus, with simple metabolic precursors that have been enriched with stable isotopes like ¹³C or ¹⁵N. nih.govdtu.dk
For example, the fungus could be grown on a medium containing [U-¹³C]-glucose. As the fungus metabolizes the labeled glucose, the ¹³C atoms are incorporated into various intermediates and ultimately into the structure of this compound. The resulting labeled this compound is then isolated and analyzed by MS and NMR.
Mass Spectrometry analysis will show an increase in the molecular weight corresponding to the number of ¹³C atoms incorporated, confirming the precursor's role in the pathway.
¹³C NMR analysis is even more informative. The positions of the enriched ¹³C atoms can be directly observed, revealing which parts of the molecule are derived from the labeled precursor. This allows for the detailed mapping of the biosynthetic assembly, for instance, determining whether it is formed via the polyketide pathway. dtu.dk
These experiments are fundamental to identifying the genes and enzymes responsible for the biosynthesis of this compound, opening the door for metabolic engineering to improve production. mdpi.comd-nb.info
Quantitative NMR for Compound Concentration Determination
Quantitative NMR (qNMR) has emerged as a highly accurate and precise method for determining the absolute concentration or purity of a compound without needing a specific reference standard for the analyte itself. acanthusresearch.comresolvemass.ca The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. ox.ac.ukmagritek.com
To perform a qNMR experiment for this compound, a sample containing the analyte is mixed with a known amount of a certified internal standard (a calibrant) in an NMR tube. acanthusresearch.com The internal standard must be a high-purity compound with at least one sharp NMR signal that does not overlap with any signals from this compound.
The concentration of this compound can be calculated using the following formula ox.ac.uk:
Cₓ = C꜀ₐₗ * (Iₓ / I꜀ₐₗ) * (N꜀ₐₗ / Nₓ) * (Mₓ / M꜀ₐₗ) * (W꜀ₐₗ / Wₓ)
Where:
C = Concentration/Purity
I = Integral area of the signal
N = Number of protons giving rise to the signal
M = Molecular weight
W = Weight of the substance
x = Analyte (this compound)
cal = Calibrant (Internal Standard)
Table 2: Example Data for qNMR Purity Determination of a this compound Sample This table presents a hypothetical calculation to illustrate the qNMR method.
| Parameter | This compound (Analyte) | Maleic Acid (Internal Standard) |
|---|---|---|
| Weight (W) | 10.5 mg | 5.2 mg |
| Molecular Weight (M) | 256.29 g/mol | 116.07 g/mol |
| Signal Used | Isolated vinyl proton (δ ~6.0 ppm) | Two vinyl protons (singlet, δ 6.27 ppm) |
| Number of Protons (N) | 1 | 2 |
| Integral Area (I) | 1.00 | 2.25 |
| Known Purity of Standard (Ccal) | - | 99.8% |
| Calculated Purity (Cx) | 95.5% |
Hyphenated Techniques for Comprehensive Analysis (e.g., LC-NMR, GC-MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures like fungal extracts. ajrconline.orgsaspublishers.comnih.gov They provide separation and structural information in a single, automated analysis, saving significant time and resources. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile or semi-volatile compounds. For a compound like this compound, chemical derivatization would likely be required to increase its volatility before it could be analyzed by GC-MS. This method provides excellent separation and yields mass spectra that can be compared against libraries for identification. saspublishers.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably the most important hyphenated technique for natural product analysis. nih.gov It directly couples the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. LC-MS is ideal for analyzing crude extracts to quickly identify known compounds (a process called dereplication) and to pinpoint novel compounds based on their mass and retention time. dtu.dkresearchgate.net Tensyuic acids in fungal extracts have been successfully identified using LC-MS. dtu.dk
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique directly links an HPLC system to an NMR spectrometer. ajrconline.org It allows for the acquisition of complete NMR spectra for compounds as they elute from the chromatography column. This is incredibly powerful as it can provide full structural elucidation of components within a mixture without the need for prior isolation, which is often a major bottleneck in natural product research. ajrconline.orgresearchgate.net
Table 3: Comparison of Hyphenated Techniques for this compound Analysis
| Technique | Primary Application | Advantages | Limitations for this compound |
|---|---|---|---|
| GC-MS | Analysis of volatile/derivatized compounds | High resolution separation; Extensive libraries | Requires derivatization; Potential thermal degradation |
| LC-MS | Screening, identification, and quantification | Broad applicability; High sensitivity; Direct analysis | Limited structural information from MS alone |
| LC-NMR | Unambiguous structural elucidation in mixtures | Provides full structural data online | Relatively low sensitivity; Requires higher concentrations |
Future Directions and Translational Research Potential
Unraveling Cryptic Biosynthetic Pathways and Enzymes
Tensyuic acid A is an alkylcitrate-derived metabolite produced by the fungus Aspergillus niger. researchgate.netresearchgate.netcore.ac.uk Its biosynthesis is believed to follow the general pathway for alkylitaconic acids, which starts with the condensation of an acyl-CoA molecule and oxaloacetic acid. researchgate.netkit.ac.jp However, the specific enzymatic steps leading to the final structure of this compound remain largely uncharacterized. It is hypothesized that modifying enzymes such as hydroxylases and dehydratases are involved in creating the diversity of itaconic acid derivatives. researchgate.net
Future research should focus on identifying and characterizing the complete biosynthetic gene cluster responsible for this compound production in A. niger. Modern approaches combining genomics and metabolomics can effectively link secondary metabolites to their corresponding gene clusters. dtu.dk A key step would be the identification of the specific lipase (B570770) or esterase that catalyzes the terminal methyl esterification, a distinguishing feature of this compound. researchgate.net Elucidating this cryptic pathway will not only provide fundamental insights into fungal metabolism but also enable heterologous expression and metabolic engineering for enhanced production and the generation of novel derivatives.
Chemoenzymatic Synthesis and Biocatalytic Approaches for Analog Production
The chemical complexity of this compound makes traditional chemical synthesis challenging. Chemoenzymatic and biocatalytic methods offer a powerful alternative for producing both the natural compound and its analogs. The producing organism, Aspergillus niger, is a well-known and versatile producer of a vast array of industrial enzymes, including lipases and oxidoreductases. researchgate.netscielo.br
Harnessing the native enzymatic machinery of A. niger or other microbial systems through biotransformation is a promising strategy. researchgate.net For instance, the lipase suggested to be involved in the final esterification step could be isolated or used within the whole-cell system to attach different alcohol moieties to the precursor, thereby generating a library of Tensyuic acid analogs. researchgate.net Furthermore, by manipulating the genetic blueprint of the biosynthetic pathway identified in section 8.1, it would be possible to create mutant strains that accumulate key intermediates or produce novel structures through combinatorial biosynthesis. These approaches would facilitate the efficient and sustainable production of diverse analogs for structure-activity relationship (SAR) studies.
Deepening SAR Understanding through Computational Chemistry and Molecular Modeling
Computational methods are invaluable for accelerating drug discovery by predicting the interactions between small molecules and biological targets. Molecular docking studies have already begun to shed light on the potential mechanisms of action for this compound. For example, in a study investigating inhibitors for the Main protease (Mpro) of the SARS-CoV-2 virus, this compound was identified as a potential binder. nih.gov The computational model showed that it forms five crucial hydrogen bonds within the active site of the protease. nih.gov
Another computational screening study assessed the interaction of this compound with bacterial quorum sensing receptors, LasR and CviR, revealing favorable binding energies. bbrc.in These initial findings highlight the utility of molecular modeling in identifying potential biological targets and understanding the structural basis of these interactions. Future work should expand on these models to perform more sophisticated simulations, such as molecular dynamics, to assess the stability of the predicted interactions. This computational insight is critical for guiding the rational design of new analogs with improved potency and selectivity, thereby deepening the understanding of the structure-activity relationship (SAR) of the Tensyuic acid scaffold.
| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Interacting Residues (via Hydrogen Bonds) |
| This compound | SARS-CoV-2 Mpro | -6.4 | Leu141, Gly143, Ser144, Cys145, Glu166 |
| This compound | LasR | -6.1 | Not specified |
| This compound | CviR | -6.7 | Not specified |
| Data sourced from computational docking studies. nih.govbbrc.in |
Exploration of Novel Biological Activities and Targets
While originally investigated for its antibiotic properties, recent studies suggest that the biological activity of this compound and its relatives is much broader. researchgate.net The computational identification of the SARS-CoV-2 Main protease (Mpro) and bacterial quorum sensing receptors as potential targets opens up new avenues for antiviral and antibacterial research, respectively. nih.govbbrc.in
The diverse bioactivities reported for related itaconic acid derivatives—including plant growth regulation, anti-inflammatory, and cytotoxic effects—suggest that this compound should be evaluated across a wider range of biological assays. researchgate.net High-throughput screening against various cell lines and enzyme panels could uncover entirely new therapeutic applications. The vinylidene group present in the itaconic acid core is a reactive moiety that may contribute to its biological functions, potentially through covalent interactions with target proteins. researchgate.net A systematic exploration of its bioactivity profile is essential for identifying novel and clinically relevant molecular targets.
Strategic Development of this compound and Analogs as Research Tools or Leads in Natural Product Drug Discovery
This compound holds significant potential to be developed as both a chemical probe for biological research and a lead compound for drug discovery. Its identification in fungal extracts is now streamlined by advanced analytical techniques like UHPLC-DAD-QTOF, which facilitate rapid dereplication and prioritization in natural product screening campaigns. nih.govresearchgate.net
The strategic path forward involves an integrated approach. The biosynthetic and chemoenzymatic methods discussed (8.1, 8.2) can provide a sustainable supply of the parent compound and a diverse library of analogs. These analogs can then be used to probe biological systems, guided by the predictions from computational modeling (8.3) and the results from broad biological screening (8.4). This iterative cycle of design, synthesis, and testing is fundamental to modern drug discovery and will be crucial for optimizing the Tensyuic acid scaffold. By developing potent and selective analogs, this compound can serve as a valuable research tool to investigate specific biological pathways or be advanced as a lead candidate in a natural product-based drug discovery program.
Q & A
Basic Research Questions
Q. What analytical methodologies are most effective for identifying Tensyuic Acid A in complex biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with high-resolution mass spectrometry (HRMS) is preferred for detection due to its ability to resolve structurally similar compounds (e.g., niasperones, aurasperones) that share identical elemental compositions and UV-Vis spectra. HRMS libraries and isotopic labeling can enhance specificity . For reproducibility, follow standardized protocols for sample preparation, ionization parameters, and data validation, as outlined in analytical chemistry best practices .
Q. What are the primary biosynthetic pathways associated with this compound production in fungal species like Aspergillus carbonarius?
- Methodological Answer : Genome mining and comparative metabolomics of related species (e.g., A. niger, Penicillium spp.) can identify candidate gene clusters (e.g., polyketide synthases, NRPS pathways). Use heterologous expression in model fungi (e.g., A. nidulans) to validate biosynthetic routes. Reference structural analogs like fonsecin and aurasperones for pathway homology .
Q. Which spectroscopic techniques are critical for elucidating the structure of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1D/2D experiments: , , COSY, HMBC) is essential for resolving stereochemistry. Pair with UV-Vis spectroscopy to confirm chromophore features and HRMS for molecular formula determination. Cross-validate results against synthetic standards or related compounds (e.g., tensidol A) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between this compound and its structural analogs?
- Methodological Answer : Perform dose-response assays under controlled conditions (e.g., pH, temperature) to isolate compound-specific effects. Use molecular docking studies to compare binding affinities with target proteins. Address confounding variables (e.g., impurities in natural extracts) via HPLC purification and purity validation (>95%) .
Q. What experimental design principles should guide studies on this compound’s role in oxidative stress modulation?
- Methodological Answer :
- In vitro : Use immortalized cell lines (e.g., HEK293) with ROS-sensitive probes (e.g., DCFH-DA) and include controls for autofluorescence.
- In vivo : Employ knockout models (e.g., sod1⁻/⁻ mice) to assess antioxidant synergy.
- Statistical rigor : Predefine sample sizes using power analysis and apply mixed-effects models to account for biological variability .
Q. How can researchers validate the reproducibility of this compound purification protocols across laboratories?
- Methodological Answer :
- Interlaboratory studies : Share standardized fungal strains (e.g., A. carbonarius CBS 127.44) and chromatographic columns (e.g., C18 reverse-phase).
- Data reporting : Document retention times, mobile phase gradients, and MS/MS fragmentation patterns in open-access repositories.
- Quality metrics : Use coefficient of variation (CV) ≤15% for yield and purity as acceptance criteria .
Data Contradiction and Interpretation
Q. Why do studies report varying cytotoxicity levels for this compound in cancer cell lines?
- Methodological Answer : Discrepancies may arise from differences in cell culture conditions (e.g., serum concentration, passage number) or compound stability. Conduct stability studies (e.g., LC-MS monitoring over 24h) and use synchronized cell populations. Cross-reference with apoptosis assays (e.g., Annexin V/PI) to confirm mechanism-specific effects .
Methodological Resources
- Structural Data : Refer to Fig. S2 in for comparative chemical structures.
- Experimental Protocols : Follow guidelines from Journal of Science and Technology ( ) for reproducibility.
- Data Sharing : Use platforms like Zenodo for raw MS/MS spectra and NMR assignments.
Note: Avoid non-peer-reviewed sources (e.g., www.chemfaces.com ) per and prioritize primary literature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
